REACTION_CXSMILES
|
[C:1]1([CH3:15])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14].I[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:15][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14] |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)NC1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)NC1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
ADDITION
|
Details
|
The resulting mixture was diluted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
purified by flash column
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N(C2=C(C=CC=C2)C)C2=CC=CC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |